N-{2-Oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}benzamide
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Overview
Description
N-{2-Oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}benzamide is a complex organic compound that features a thiazole ring, a benzamide moiety, and a phenyl group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-Oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}benzamide typically involves the formation of the thiazole ring followed by the introduction of the benzamide group. One common method involves the reaction of 4-phenyl-1,3-thiazol-2-amine with 2-oxo-2-(chloroethyl)benzamide under reflux conditions in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like ethanol or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-{2-Oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form corresponding alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thiazole rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives or substituted thiazole and phenyl rings.
Scientific Research Applications
N-{2-Oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-Oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The thiazole ring can interact with active sites of enzymes, inhibiting their activity. The benzamide moiety can form hydrogen bonds with receptor sites, modulating their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Properties
CAS No. |
112635-03-7 |
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Molecular Formula |
C18H15N3O2S |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-[2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl]benzamide |
InChI |
InChI=1S/C18H15N3O2S/c22-16(11-19-17(23)14-9-5-2-6-10-14)21-18-20-15(12-24-18)13-7-3-1-4-8-13/h1-10,12H,11H2,(H,19,23)(H,20,21,22) |
InChI Key |
IXFMTTKWWCAMBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CNC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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